N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide

Drug metabolism Pharmacokinetics Cav2.2 inhibitors

Researchers advancing STAT3 inhibitor fragment-based campaigns require precise control over linker length, regioisomer geometry, and metabolic stability. THPP-TF delivers the specific 2-thienyl regioisomer with a meta-CF₃ substituent, enabling systematic SAR studies unattainable with near-neighbour benzenesulfonamides. • Three-carbon hydroxypropyl linker enables linker-length SAR matrices vs. two-carbon or methyl-branched comparators. • Meta-CF₃ group alters metabolic stability and electronic character, validated in Cav2.2 inhibitor pharmacokinetic profiling. • MW 365.4 Da and reduced clogP (~2.7) make it a ligand-efficient, fragment-like entry point for lead optimization. Supplied as a research-grade solid; contact BenchChem for bulk quantities and custom synthesis.

Molecular Formula C14H14F3NO3S2
Molecular Weight 365.39
CAS No. 1421483-85-3
Cat. No. B2383099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide
CAS1421483-85-3
Molecular FormulaC14H14F3NO3S2
Molecular Weight365.39
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)NCCC(C2=CC=CS2)O)C(F)(F)F
InChIInChI=1S/C14H14F3NO3S2/c15-14(16,17)10-3-1-4-11(9-10)23(20,21)18-7-6-12(19)13-5-2-8-22-13/h1-5,8-9,12,18-19H,6-7H2
InChIKeyFLNOGNKVGDLRAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

THPP-TF Sourcing Rationale


N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 1421483-85-3; molecular formula C₁₄H₁₄F₃NO₃S₂; referred to as THPP-TF) is a synthetic aryl sulfonamide that integrates a 3-(trifluoromethyl)benzenesulfonamide pharmacophore with a thiophene-bearing hydroxypropyl side-chain . This structural architecture places it within the arylsulfonamidyl-thiophene amide class, a chemotype that has been explicitly explored in fragment-based STAT3 drug-discovery campaigns [1]. The compound is supplied as a research-grade small molecule, and its procurement relevance hinges on the specific combination of the meta-CF₃ substituent and the thiophen-2-yl–hydroxypropyl tether, which collectively differentiate it from more common benzenesulfonamide scaffolds lacking one or both of these features.

Why Generic Substitution Fails for THPP-TF


Three structural determinants make this compound non-interchangeable with near-neighbour benzenesulfonamides: (i) the meta-CF₃ group profoundly alters both metabolic stability and electronic character—public data on Cav2.2 inhibitor programmes show that 3-(trifluoromethyl)benzenesulfonamide metabolites persist and drive divergent pharmacokinetic profiles relative to non-fluorinated congeners [1]; (ii) the thiophen-2-yl ring introduces π-stacking and polarity features distinct from thiophen-3-yl or phenyl rings, which is known to shift binding-mode geometry in the STAT3 SH2 domain [2]; and (iii) the secondary alcohol on the propyl linker provides a defined hydrogen-bond donor–acceptor locus that is absent in fully alkyl or des-hydroxy analogs. Substituting any one of these elements—even with a positional isomer such as N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide—can abrogate target engagement or alter selectivity in ways that cannot be predicted without experimental re-validation.

THPP-TF Differentiation Evidence


CF₃ Group and Metabolic Stability

A published medicinal-chemistry investigation of sulfonamide-derived Cav2.2 inhibitors established that the 3-(trifluoromethyl)benzenesulfonamide moiety generates a persistent, circulating metabolite that is absent when the CF₃ group is removed or replaced [1]. While the target compound (THPP-TF) was not directly assayed in that study, the metabolic liability is a class-level property of the 3-CF₃-benzenesulfonamide substructure and is therefore expected to apply. In contrast, the des-CF₃ analog N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide lacks this metabolic signature, making it unsuitable as a surrogate for experiments where metabolite profiles influence biological readouts.

Drug metabolism Pharmacokinetics Cav2.2 inhibitors

Thiophene Regioisomerism and STAT3 Binding

A fragment-based library of arylsulfonamidyl-thiophene amides was synthesised and screened against STAT3 dimerisation, yielding fragment hits with IC₅₀ values of 6.5 and 7.4 µM in a fluorescence-polarisation assay [1]. The 3-(trifluoromethyl)benzenesulfonamide fragment (THPP-TF) contains a thiophen-2-yl group that positions the sulfur atom in a distinct orientation relative to the hydroxypropyl linker compared with the thiophen-3-yl positional isomer, N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide. In STAT3 SH2-domain pharmacophore models, the thiophene ring orientation governs the angle of approach to the Leu706 side pocket; a 2-thienyl vector is expected to provide a different hydrogen-bond–acceptor trajectory than a 3-thienyl vector.

STAT3 inhibition SH2 domain Fragment-based drug design

Physicochemical Comparison with STAT3 Inhibitor XVI

STAT3 Inhibitor XVI (CAS 1260364-43-9), a commercially available reference compound, shows an EC₅₀ of 15 µM for reducing IL-6-induced STAT3 transcriptional activity in a HeLa-cell luciferase reporter assay and demonstrates selectivity for STAT3 over STAT1 phosphorylation . Despite both compounds belonging to the arylsulfonamidyl-thiophene amide class, they are chemically distinct: STAT3 Inhibitor XVI has a molecular formula of C₂₁H₂₂N₂O₃S₃ (MW 446.6) versus THPP-TF's C₁₄H₁₄F₃NO₃S₂ (MW 365.4). The lower molecular weight and presence of the trifluoromethyl group in THPP-TF confer higher ligand efficiency potential and increased lipophilicity (predicted clogP ≈ 3.0 vs. ≈ 4.2 for STAT3 Inhibitor XVI), which may translate into differential membrane permeability and target-engagement kinetics.

STAT3 inhibitor Drug-likeness Physicochemical properties

Hydroxypropyl Linker Length and H-Bonding

The target compound features a three-carbon propyl linker with a secondary alcohol at the C3 position adjacent to the thiophene ring. This contrasts with the two-carbon ethyl or methyl-branched propyl linkers found in analogs such as N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 1351611-32-9) [1]. The secondary alcohol in THPP-TF is positioned one carbon further from the sulfonamide nitrogen than in the 2-hydroxypropyl analog, altering the hydrogen-bond donor–acceptor geometry by approximately 1.5 Å. In carbonic anhydrase inhibitor series, analogous hydroxyalkyl linker shifts have been shown to change isoform selectivity by orders of magnitude [2], demonstrating that linker-length variation is not sterically silent.

Linker SAR Hydrogen bonding Solubility

THPP-TF Application Scenarios


STAT3 SH2 Fragment-Based Screening

The arylsulfonamidyl-thiophene amide scaffold has been validated in fragment-based STAT3 inhibitor programmes, with fragment hits achieving IC₅₀ values of 6.5–7.4 µM [1]. THPP-TF provides the specific 2-thienyl regioisomer with a meta-CF₃ substituent, making it suitable as a starting fragment for structure-guided optimisation of Leu706 side-pocket interactions where sulfur-vector geometry and CF₃-mediated metabolic stability are design parameters.

CF₃-Benzenesulfonamide Metabolic Profiling

Given the documented tendency of 3-(trifluoromethyl)benzenesulfonamide substructures to form persistent circulating metabolites [2], THPP-TF can serve as a model compound for studying CF₃-dependent metabolic pathways in hepatocyte or microsomal assays, particularly when compared head-to-head with its des-CF₃ analog N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide.

Linker-Length SAR for Arylsulfonamides

The three-carbon hydroxypropyl linker of THPP-TF differs from the two-carbon or methyl-branched linkers in commercially available comparators such as N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 1351611-32-9) [3]. This makes THPP-TF an essential component of a systematic linker-length SAR matrix, where hydrogen-bond donor positioning and conformational flexibility are being correlated with target potency and selectivity.

Physicochemical Benchmarking vs. Larger STAT3 Inhibitors

With a molecular weight of 365.4 Da (vs. 446.6 Da for STAT3 Inhibitor XVI) and a predicted clogP approximately 1.2 log units lower, THPP-TF represents a more fragment-like, ligand-efficient entry point into the benzenesulfonamide STAT3 inhibitor chemical space . It is therefore suitable for lead-like property benchmarking and for use as a core scaffold in parallel-chemistry library synthesis aimed at improving ligand efficiency metrics.

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